molecular formula C23H26N2O5 B2870875 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one CAS No. 847035-44-3

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2870875
CAS No.: 847035-44-3
M. Wt: 410.47
InChI Key: QVVWKZPECLBDAN-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, green solvents, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include ketone derivatives, dihydrochromen-4-one derivatives, and various substituted chromen-4-one analogs .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-Ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

Compared to similar compounds, 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxyphenoxy group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-3-24-10-12-25(13-11-24)14-19-20(26)9-8-18-22(27)21(15-29-23(18)19)30-17-6-4-16(28-2)5-7-17/h4-9,15,26H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVWKZPECLBDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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